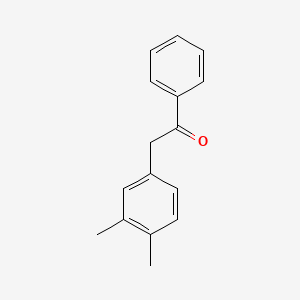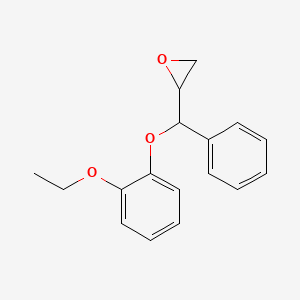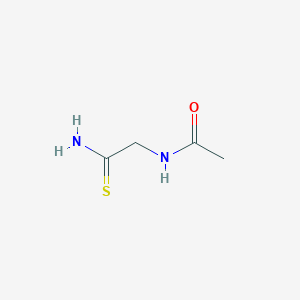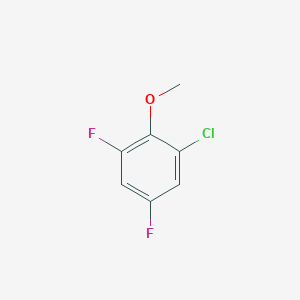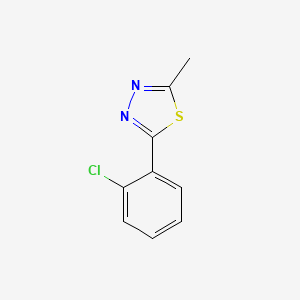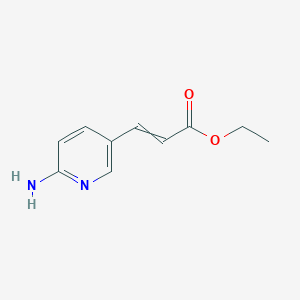
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Übersicht
Beschreibung
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound with the molecular formula C10H12N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethyl ester group and an aminopyridine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 6-aminopyridine-3-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 6-aminopyridine-3-carbaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and control the reaction temperature and pressure. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl 3-(6-aminopyridine-3-yl)propanoate or 3-(6-aminopyridine-3-yl)propanol.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo photoisomerization also plays a role in its biological activity, as it can switch between different isomeric forms under light exposure, affecting its interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.
Ethyl 3-(6-aminopyridin-3-yl)propanoate: A reduced form of the original compound with a single bond instead of a double bond.
Ethyl 3-(6-aminopyridin-3-yl)butanoate: An extended carbon chain compared to the original compound.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl 3-(6-aminopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12) |
InChI-Schlüssel |
GXLHWGSBMOMMOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

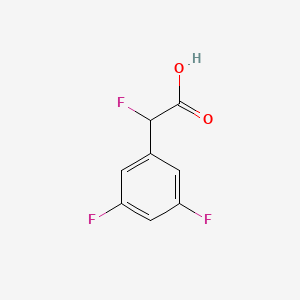

![(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8794495.png)

